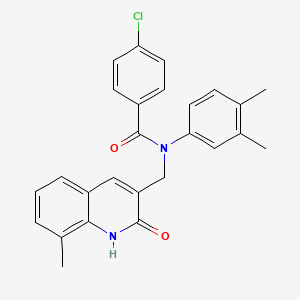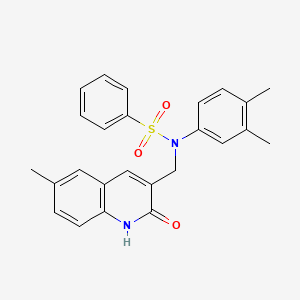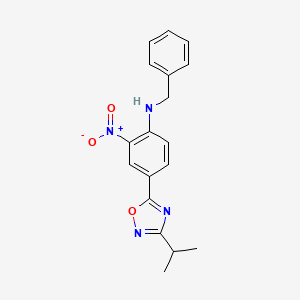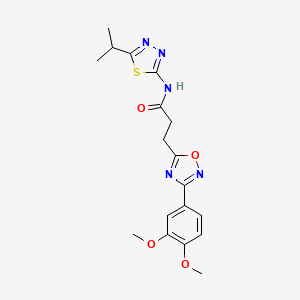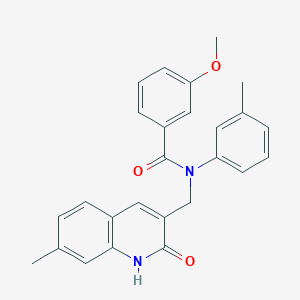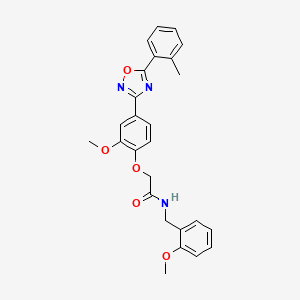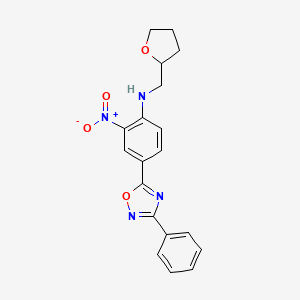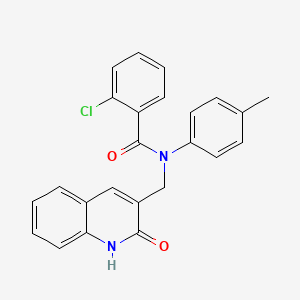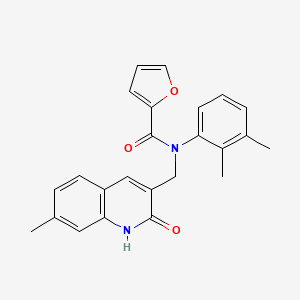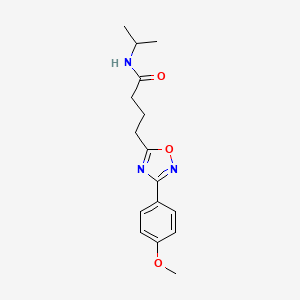
N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as PNB-0408, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PNB-0408 belongs to the class of oxadiazole compounds and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound has also been found to inhibit the activation of MAPKs, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the expression of inflammatory mediators, such as COX-2 and iNOS. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cells. In addition, this compound exhibits anti-microbial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. This makes this compound a useful tool for studying the role of inflammation in various diseases. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Synthesemethoden
The synthesis of N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxybenzohydrazide with ethyl 4-bromobutyrate, followed by cyclization with hydrazine hydrate to form the oxadiazole ring. The resulting compound is then subjected to N-isopropyl substitution to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cells. In addition, this compound exhibits anti-microbial activity against a range of bacteria and fungi.
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)17-14(20)5-4-6-15-18-16(19-22-15)12-7-9-13(21-3)10-8-12/h7-11H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFKZAHFRJRIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

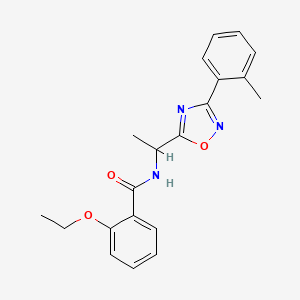
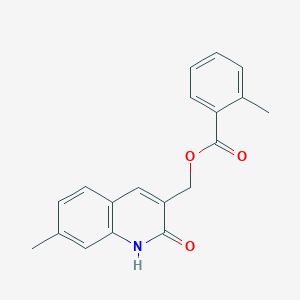
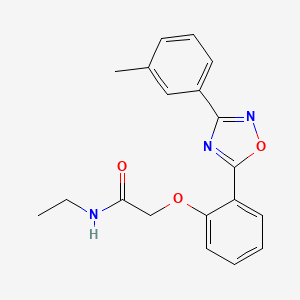
![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)
